

# Physical and chemical properties of Aszonalenin

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## Compound of Interest

Compound Name: *Aszonalenin*

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## Aszonalenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Aszonalenin** is a prenylated indole alkaloid metabolite produced by fungi of the *Neosartorya* and *Aspergillus* genera. This technical guide provides an in-depth overview of the known physical and chemical properties of **Aszonalenin** and its derivatives. The document consolidates available data on its molecular structure, spectroscopic characteristics, and solubility. Furthermore, it delves into the biological activities of **Aszonalenin** and its stereoisomers, with a particular focus on the anti-cancer properties of epi-**aszonalenin A** through the inhibition of the NF- $\kappa$ B signaling pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug development efforts.

### Physical and Chemical Properties

**Aszonalenin** is a complex heterocyclic molecule with the IUPAC name (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0<sup>2,10</sup>.0<sup>4,9</sup>.0<sup>15,20</sup>]henicosa-4,6,8,15,17,19-hexaene-13,21-dione. While experimentally determined data for some physical properties like melting and boiling points are not readily available in the current literature, a summary of its known and computed properties is presented in Table 1.

### Tabulated Physical and Chemical Data

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>23</sub> N <sub>3</sub> O <sub>2</sub>	PubChem
Molecular Weight	373.45 g/mol	Biosynth[1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	Bioaustralis Fine Chemicals[2]
XLogP3	4.2	PubChem (Computed)
Hydrogen Bond Donor Count	2	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	2	PubChem (Computed)
Exact Mass	373.17902698 g/mol	PubChem (Computed)
Monoisotopic Mass	373.17902698 g/mol	PubChem (Computed)
Topological Polar Surface Area	61.4 Å <sup>2</sup>	PubChem (Computed)
Heavy Atom Count	28	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	704	PubChem (Computed)

## Spectroscopic Data

Detailed spectroscopic data for **Aszonalenin** is not widely published. However, extensive data is available for its acetylated derivative, **Acetylaszonalenin** (C<sub>25</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>), which provides valuable insight into the core structure.

## High-Resolution Mass Spectrometry (HRMS) of Acetylaszonalenin

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule.

Adduct Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	416.1969	416.1969
[M+Na] <sup>+</sup>	438.1788	438.1788

Data sourced from a technical guide on Acetyl**aszonalenin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetyl**aszonalenin**

<sup>1</sup>H and <sup>13</sup>C NMR data are essential for the structural elucidation of organic molecules. The following data were recorded in CDCl<sub>3</sub>.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Acetyl**aszonalenin** (in CDCl<sub>3</sub>) Note: This data is for Acetyl**aszonalenin**, a derivative of **Aszonalenin**.

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm)
2	70.1	5.95 (s)
3	77.5	-
3a	134.5	-
4	124.9	7.18 (d, 7.8)
5	123.0	7.02 (t, 7.5)
6	129.2	7.30 (t, 7.7)
7	115.8	6.81 (d, 7.8)
7a	142.9	-
8	165.8	-
10	163.4	-
11a	59.9	4.38 (d, 9.9)
12	138.8	-
13	128.5	7.53 (d, 7.6)
14	129.7	7.42 (t, 7.6)
15	126.2	7.23 (t, 7.5)
16	132.8	8.16 (d, 8.3)
16a	124.5	-
1'	42.9	-
2'	144.5	6.09 (dd, 17.5, 10.8)
3'	113.8	5.08 (d, 10.8), 5.06 (d, 17.5)
4'	24.9	1.15 (s)
5'	24.1	1.12 (s)
N-Ac	170.2, 26.8	2.65 (s)

Data sourced from a technical guide on Acetyl**aszonalenin**.

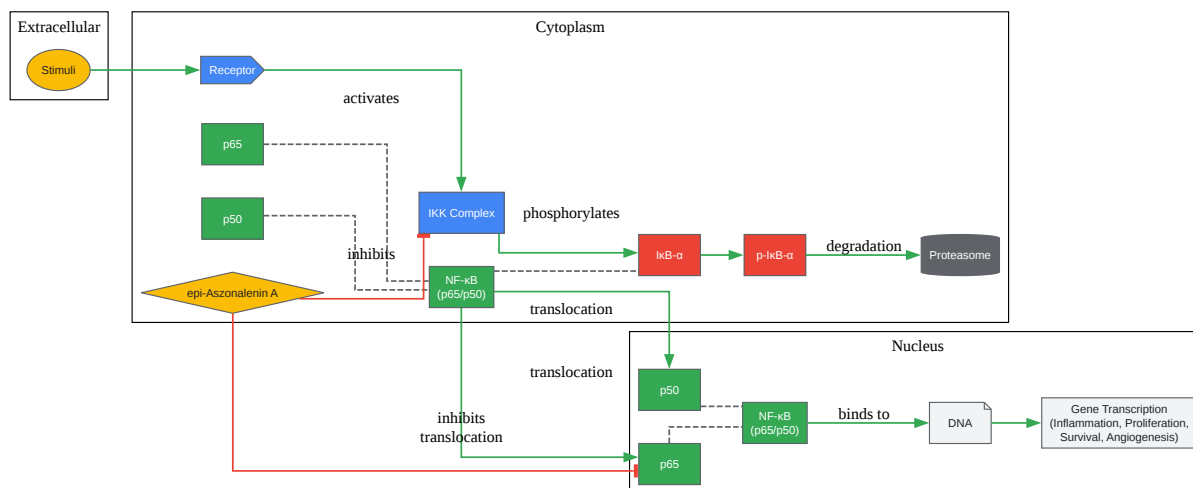
## Biological Activity and Mechanism of Action

**Aszonalenin** and its stereoisomers exhibit notable biological activities. **Aszonalenin** itself has demonstrated anti-biofilm properties. A stereoisomer, epi-**aszonalenin** A, has shown significant anti-cancer activity by inhibiting tumor invasion and metastasis.

### Inhibition of the NF- $\kappa$ B Signaling Pathway by epi-**Aszonalenin** A

The anti-cancer effects of epi-**aszonalenin** A are attributed to its ability to inhibit the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is common in many cancers.

Epi-**aszonalenin** A has been shown to inhibit the phosphorylation of I $\kappa$ B- $\alpha$  (inhibitor of kappa B alpha) and the p65 subunit of NF- $\kappa$ B. In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by I $\kappa$ B- $\alpha$ . Upon stimulation by various signals, I $\kappa$ B- $\alpha$  is phosphorylated and subsequently degraded, allowing the p65 subunit to translocate to the nucleus and activate the transcription of target genes. By preventing the phosphorylation of I $\kappa$ B- $\alpha$  and p65, epi-**aszonalenin** A effectively blocks the nuclear translocation of p65 and downstream gene activation.



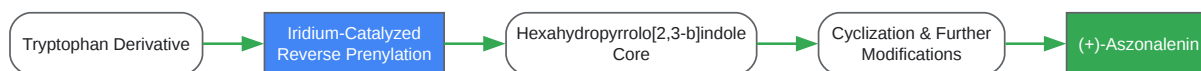
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Caption: Inhibition of the NF-κB signaling pathway by epi-**Aszonalenin A**.

## Experimental Protocols

### Total Synthesis of (+)-Aszonalenin

The synthesis of (+)-**Aszonalenin** can be achieved through a multi-step process that prominently features a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan derivative. This key step constructs the hexahydropyrrolo[2,3-b]indole core of the molecule.



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Caption: General workflow for the total synthesis of (+)-**Aszonalenin**.

## Anti-Biofilm Assay (Crystal Violet Method)

This protocol provides a general method for assessing the anti-biofilm activity of a compound.

Materials:

- 96-well flat-bottom microtiter plates
- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa*)
- Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
- **Aszonalenin** stock solution
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic Acid
- Phosphate-buffered saline (PBS)
- Microplate reader

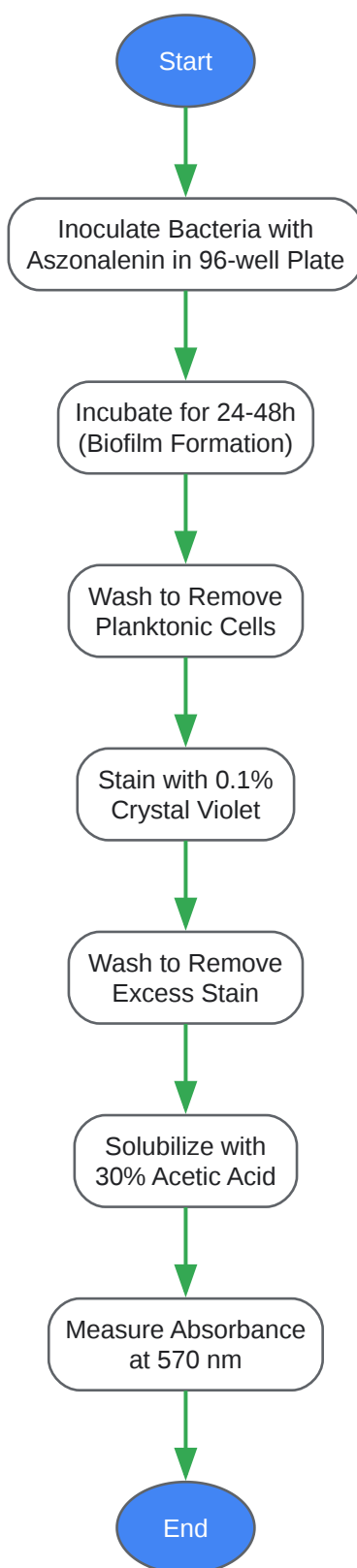
Procedure:

- **Bacterial Culture Preparation:** Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).
- **Biofilm Formation:** Dilute the overnight culture to a standardized optical density (e.g., OD<sub>600</sub> of 0.05). Add 100 µL of the diluted culture to the wells of a 96-well plate. Add 100 µL of media containing the desired concentrations of **Aszonalenin**. Include a vehicle control (media with

the same concentration of the solvent used for the **Aszonalenin** stock). Incubate the plate for 24-48 hours at the optimal temperature without shaking.

- **Washing:** Gently remove the planktonic cells by inverting the plate and tapping it on a paper towel. Wash the wells twice with 200  $\mu$ L of PBS to remove any remaining non-adherent bacteria.
- **Staining:** Add 125  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- **Washing:** Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.
- **Solubilization:** Air dry the plate. Add 200  $\mu$ L of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
- **Quantification:** Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.





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Caption: Workflow for the crystal violet anti-biofilm assay.

## In Vitro Anti-Cancer Activity Assessment

The following outlines a general workflow for evaluating the anti-cancer properties of a compound like epi-**aszonalenin** A.

Cell Viability Assay (e.g., CCK-8 or MTT):

- Seed cancer cells (e.g., HT1080) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
- Add the viability reagent (CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine cell viability.

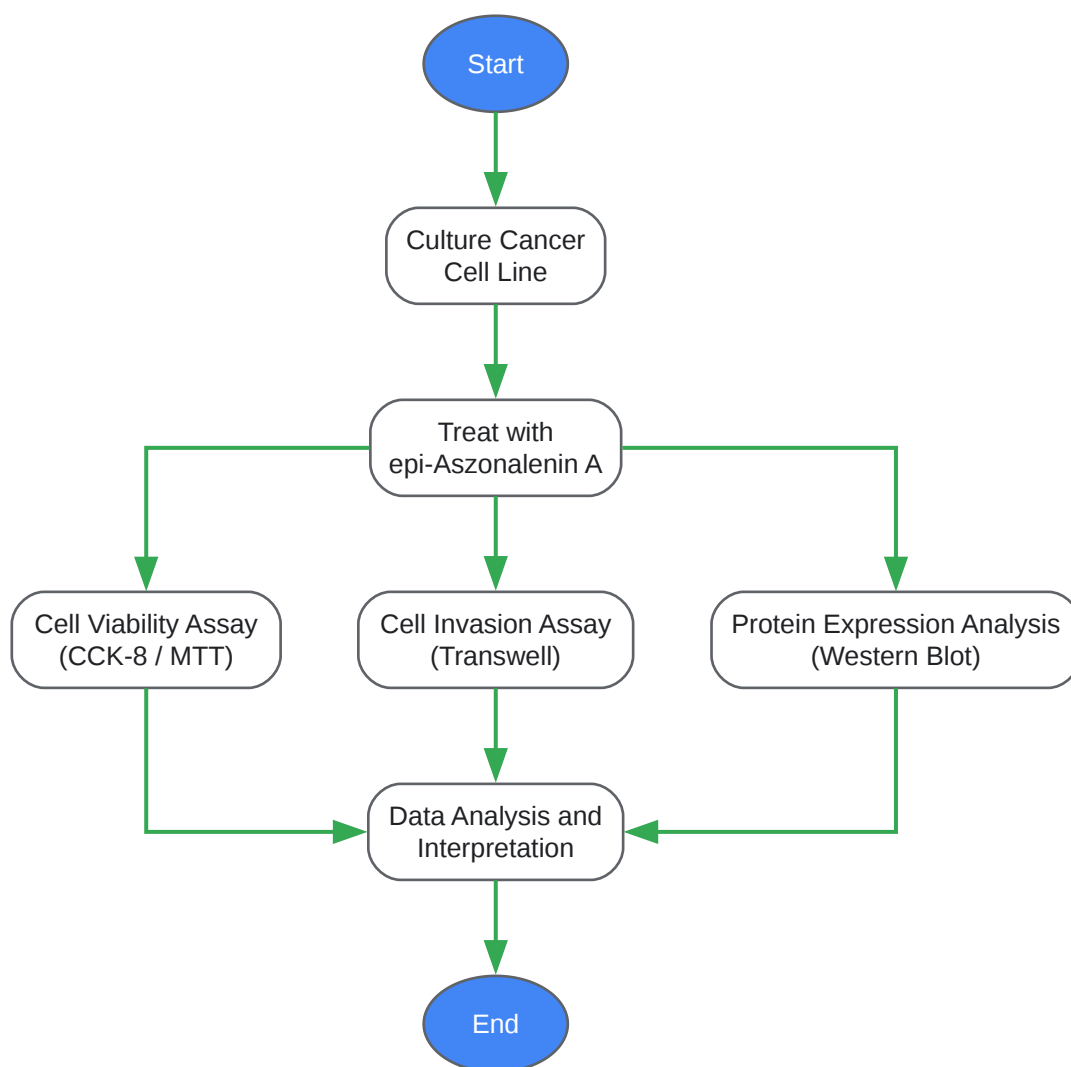
Cell Invasion Assay (Transwell Assay):

- Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).
- Seed cancer cells in serum-free medium in the upper chamber.
- Add the test compound to both the upper and lower chambers. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).
- Incubate for a period that allows for cell invasion (e.g., 24 hours).
- Remove non-invading cells from the upper surface of the insert.
- Fix and stain the invading cells on the lower surface of the insert.
- Count the number of invading cells under a microscope.

Western Blot Analysis:

- Treat cancer cells with the test compound for a specified time.

- Lyse the cells to extract total protein.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-I $\kappa$ B- $\alpha$ , p65).
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate.



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Caption: General workflow for in vitro anti-cancer activity assessment.

## Conclusion

**Aszonalenin** and its analogs represent a class of natural products with significant potential for further investigation. While a complete physicochemical profile of **Aszonalenin** remains to be fully elucidated, the available data on its structure, solubility, and the biological activities of its stereoisomers provide a strong foundation for future research. The detailed mechanism of action of epi-**aszonalenin** A in inhibiting the NF- $\kappa$ B pathway highlights a promising avenue for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide are intended to facilitate the replication and expansion of these findings, ultimately contributing to a more comprehensive understanding of this intriguing class of molecules.

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## References

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